2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride
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Overview
Description
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride is a compound with the molecular formula C10H13NO3. It is a derivative of phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzylamine and glycidol.
Reaction: Benzylamine reacts with glycidol under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone, while reduction may produce benzylamine .
Scientific Research Applications
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to phenylalanine, which is involved in various metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it may interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid involved in protein synthesis.
Tyrosine: A derivative of phenylalanine that plays a role in the synthesis of neurotransmitters.
3-Amino-2-hydroxypropanoic acid: A serine derivative with similar structural features.
Uniqueness
2-Amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride is unique due to its specific structural features, including the benzyl group and the hydroxyl group on the propanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNONCRGRFBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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